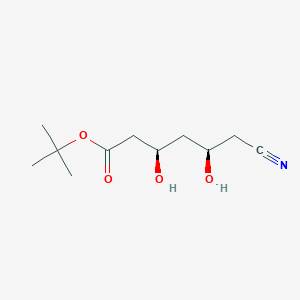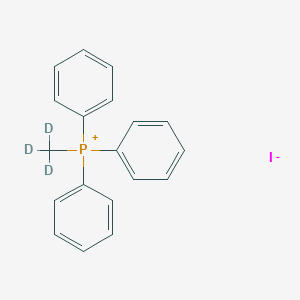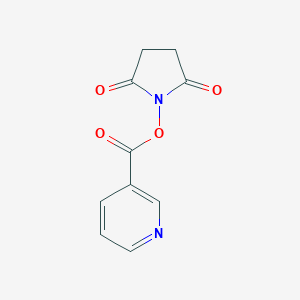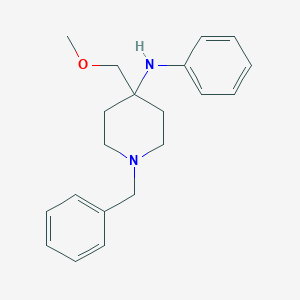
(3R,5R)-6-氰基-3,5-二羟基己酸叔丁酯
概述
描述
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, two hydroxyl groups, and a tert-butyl ester group.
科学研究应用
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that tert-butyl esters find large applications in synthetic organic chemistry .
Mode of Action
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biochemical Pathways
The compound is involved in the biosynthesis of (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH], a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin . Carbonyl reductases showed excellent activity for the biosynthesis of (3R,5S)-CDHH .
Pharmacokinetics
The compound is used in the synthesis of rosuvastatin, a lipid-lowering drug .
Result of Action
The compound is used in the synthesis of (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH], a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Action Environment
The synthesis of tert-butyl esters has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to the batch .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyano Group:
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The tert-butyl ester group is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of acid or base catalysts.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of different esters or amides.
相似化合物的比较
Similar Compounds
(3R,5R)-3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester: Shares similar hydroxyl and ester groups but differs in the core structure.
5-Amino-pyrazoles: Known for their versatile reactivity and applications in medicinal chemistry.
Uniqueness
(3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both cyano and hydroxyl groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.
属性
IUPAC Name |
tert-butyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8-9,13-14H,4,6-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYMGFSEOSJKM-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CC#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is innovative about the presented method for synthesizing (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester?
A1: The research introduces a novel approach to producing (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester using an engineered bacteria. [] This method utilizes a halohydrin dehalogenase gene introduced into a host cell. The engineered bacteria are then cultured and induced to express the halohydrin dehalogenase enzyme. This enzyme facilitates a reaction with (3R,5S)-6-chloro-3,5-dihydroxy-hexanoate and NaCN, ultimately yielding the desired (3R,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. The significance of this enzymatic approach lies in its ability to simplify the production process, minimize byproducts, and reduce costs compared to traditional chemical synthesis methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)



![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)



![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)
